molecular formula C12H26O2 B14724812 1-[1-(3-Methylbutoxy)ethoxy]pentane CAS No. 13442-92-7

1-[1-(3-Methylbutoxy)ethoxy]pentane

Cat. No.: B14724812
CAS No.: 13442-92-7
M. Wt: 202.33 g/mol
InChI Key: ZDXAJQYVODZHIO-UHFFFAOYSA-N
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Description

1-[1-(3-Methylbutoxy)ethoxy]pentane (CAS 92097-07-9) is a branched ether compound characterized by a pentane backbone substituted with an ethoxy group that is further linked to a 3-methylbutoxy moiety. Its molecular formula is C₁₂H₂₆O₂, and its structure can be represented as:
CH₃(CH₂)₃CH-O-CH₂CH₂-O-CH₂CH(CH₂CH₃)CH₂.

This compound belongs to a class of dialkyl ethers used in industrial applications such as solvents, surfactants, and intermediates in organic synthesis. Its branched structure impacts its physical properties, including density, viscosity, and boiling point, which differentiate it from linear or less-substituted analogs .

Properties

CAS No.

13442-92-7

Molecular Formula

C12H26O2

Molecular Weight

202.33 g/mol

IUPAC Name

1-[1-(3-methylbutoxy)ethoxy]pentane

InChI

InChI=1S/C12H26O2/c1-5-6-7-9-13-12(4)14-10-8-11(2)3/h11-12H,5-10H2,1-4H3

InChI Key

ZDXAJQYVODZHIO-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(C)OCCC(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-[1-(3-Methylbutoxy)ethoxy]pentane typically involves the reaction of 3-methylbutanol with ethylene oxide, followed by the reaction of the resulting product with pentanol. The reaction conditions often include the use of a catalyst, such as sulfuric acid, to facilitate the etherification process. Industrial production methods may involve continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

1-[1-(3-Methylbutoxy)ethoxy]pentane can undergo various chemical reactions, including:

Scientific Research Applications

1-[1-(3-Methylbutoxy)ethoxy]pentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(3-Methylbutoxy)ethoxy]pentane involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, making it a versatile compound in various applications .

Comparison with Similar Compounds

Impact of Branching

  • This compound exhibits a lower density (775.10 kg/m³) compared to 2-ethoxyoctane (782.14 kg/m³) due to the steric hindrance of its branched 3-methylbutoxy group, which reduces packing efficiency in the liquid phase .
  • In contrast, 1-(2-methylpropoxy)hexane (a shorter-chain analog with similar branching) shows nearly identical density (771.20 kg/m³), suggesting that chain length minimally affects density in this series .

Chain Length vs. Oxygen Placement

  • 1-(1-Butoxyethoxy)butane (C₁₀H₂₂O₂) has a smaller molecular weight (174.28 g/mol) and lower predicted density than the target compound, highlighting the role of extended alkyl chains in increasing molecular weight and intermolecular interactions .

Notes on Data Limitations

Missing Properties : Critical parameters like boiling points, vapor pressures, and solubility data are absent in the provided evidence, limiting a comprehensive comparison.

Structural Ambiguities : The exact molecular formula of this compound is inferred from naming conventions; experimental validation is required.

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